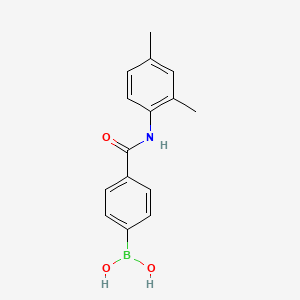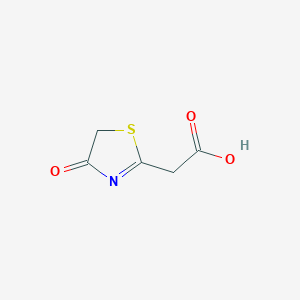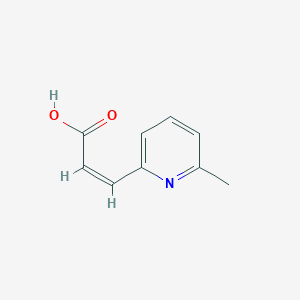![molecular formula C15H16N4O3S B1386806 N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine CAS No. 1172108-70-1](/img/structure/B1386806.png)
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazolothiazole ring might undergo reactions typical of heterocyclic compounds, while the methoxyphenyl and methylglycine groups could participate in reactions typical of ethers and amines, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the heterocyclic ring .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties . This compound, with its thiazole core, could be investigated for its efficacy against a range of bacterial and fungal pathogens. Research could explore its potential as a novel antibiotic or antifungal agent, especially in the face of increasing antibiotic resistance.
Anticancer Research
The structural complexity of this molecule suggests potential for anticancer activity. Thiazoles have been studied for their antitumor and cytotoxic properties . This compound could be synthesized and screened against various cancer cell lines to assess its efficacy in inhibiting cell proliferation or inducing apoptosis.
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases . This compound could be part of studies aimed at understanding the molecular mechanisms of inflammation and the development of new anti-inflammatory drugs.
Analgesic Properties
Compounds containing a thiazole moiety have shown analgesic activity . This suggests that our compound of interest could be developed into a pain-relieving medication. Its efficacy and potency could be compared with existing analgesics, with a focus on reducing side effects.
Antioxidant Potential
The antioxidant capacity of thiazole compounds is another area of interest . This compound could be assessed for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cardiovascular diseases and cancer.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazol-5-yl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-13-14(16-15(23-13)18(2)8-12(20)21)19(17-9)10-4-6-11(22-3)7-5-10/h4-7H,8H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTRIHFSUGSOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N(C)CC(=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1386723.png)


![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)


![[4-(Isopropylthio)phenyl]acetyl chloride](/img/structure/B1386736.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)


![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)
![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)